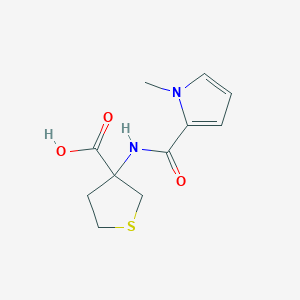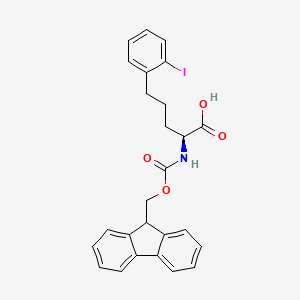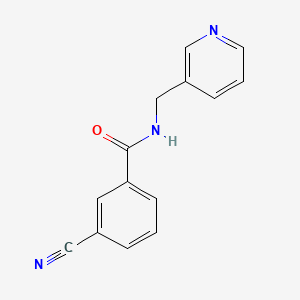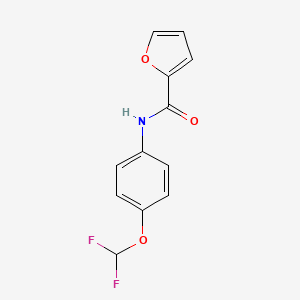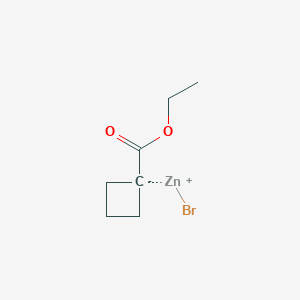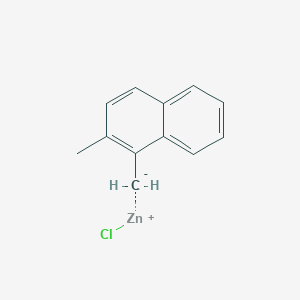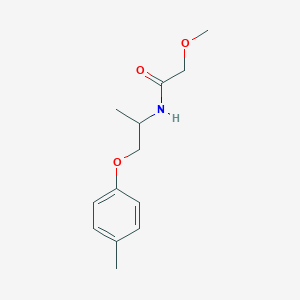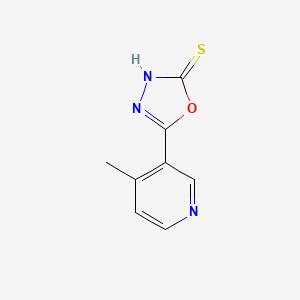
5-(4-Methylpyridin-3-yl)-1,3,4-oxadiazole-2-thiol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-(4-Methylpyridin-3-yl)-1,3,4-oxadiazole-2-thiol is a heterocyclic compound that features a unique combination of pyridine and oxadiazole rings
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-(4-Methylpyridin-3-yl)-1,3,4-oxadiazole-2-thiol typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 4-methyl-3-pyridinecarboxylic acid hydrazide with carbon disulfide in the presence of a base, followed by cyclization to form the oxadiazole ring . The reaction conditions often include the use of solvents such as ethanol or dimethylformamide (DMF) and catalysts like potassium hydroxide (KOH) or sodium ethoxide.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
化学反応の分析
Types of Reactions
5-(4-Methylpyridin-3-yl)-1,3,4-oxadiazole-2-thiol undergoes various chemical reactions, including:
Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.
Reduction: The oxadiazole ring can be reduced under specific conditions to yield different products.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the thiol group.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide (H₂O₂) or potassium permanganate (KMnO₄) are commonly used.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) can be employed.
Substitution: Nucleophiles like alkyl halides or acyl chlorides can react with the thiol group under basic conditions.
Major Products Formed
Oxidation: Disulfides or sulfonic acids.
Reduction: Reduced oxadiazole derivatives.
Substitution: Alkylated or acylated thiol derivatives.
科学的研究の応用
5-(4-Methylpyridin-3-yl)-1,3,4-oxadiazole-2-thiol has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its antimicrobial and antifungal properties.
Medicine: Explored as a potential therapeutic agent for various diseases due to its biological activity.
作用機序
The mechanism of action of 5-(4-Methylpyridin-3-yl)-1,3,4-oxadiazole-2-thiol involves its interaction with specific molecular targets and pathways. The thiol group can form covalent bonds with proteins, affecting their function. Additionally, the compound can interact with enzymes and receptors, modulating their activity and leading to various biological effects .
類似化合物との比較
Similar Compounds
4-Methylpyridine: A simpler pyridine derivative with antimicrobial properties.
1,3,4-Oxadiazole: A core structure found in many biologically active compounds.
Thiazoles: Another class of heterocycles with similar biological activities.
Uniqueness
5-(4-Methylpyridin-3-yl)-1,3,4-oxadiazole-2-thiol is unique due to its combination of pyridine and oxadiazole rings, which confer distinct chemical and biological properties. This combination allows for versatile reactivity and a broad spectrum of applications in various fields .
特性
分子式 |
C8H7N3OS |
|---|---|
分子量 |
193.23 g/mol |
IUPAC名 |
5-(4-methylpyridin-3-yl)-3H-1,3,4-oxadiazole-2-thione |
InChI |
InChI=1S/C8H7N3OS/c1-5-2-3-9-4-6(5)7-10-11-8(13)12-7/h2-4H,1H3,(H,11,13) |
InChIキー |
SRAYXUZDXKQICU-UHFFFAOYSA-N |
正規SMILES |
CC1=C(C=NC=C1)C2=NNC(=S)O2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![3-Amino-6-(trifluoromethyl)thieno[2,3-b]pyridine-2-carboxamide](/img/structure/B14891263.png)

